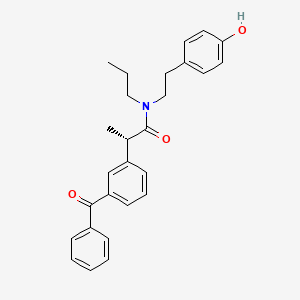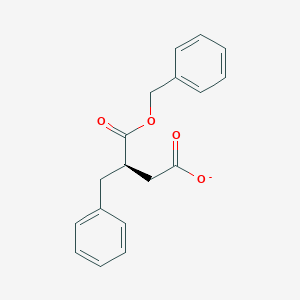
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)- (9CI) is a chemical compound with the molecular formula C18H17O4 and a molecular weight of 297.3252 . This compound is characterized by the presence of a butanedioic acid backbone with phenylmethyl groups attached to both ends. It is commonly used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)- typically involves the esterification of butanedioic acid with benzyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process. The reaction can be represented as follows:
Butanedioic acid+Benzyl alcohol→Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
科学研究应用
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which can further participate in various biochemical processes. The phenylmethyl groups may also interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity.
相似化合物的比较
Similar Compounds
Butanedioic acid, methyl ester: Similar structure but with methyl groups instead of phenylmethyl groups.
Butanedioic acid, ethyl ester: Contains ethyl groups instead of phenylmethyl groups.
Butanedioic acid, (phenylmethyl)-, 1-methyl ester: One phenylmethyl group replaced with a methyl group.
Uniqueness
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester is unique due to the presence of two phenylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and influence its reactivity and interactions with other molecules.
属性
分子式 |
C18H17O4- |
|---|---|
分子量 |
297.3 g/mol |
IUPAC 名称 |
(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C18H18O4/c19-17(20)12-16(11-14-7-3-1-4-8-14)18(21)22-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)/p-1/t16-/m1/s1 |
InChI 键 |
ZXEOHROMGBZHPE-MRXNPFEDSA-M |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[O-])C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B12325387.png)

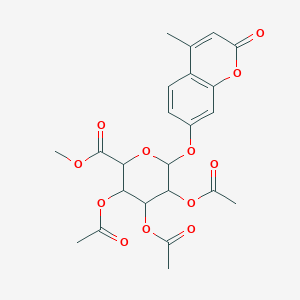
![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
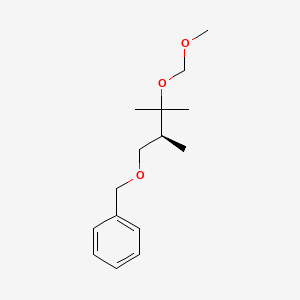


![(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid](/img/structure/B12325426.png)
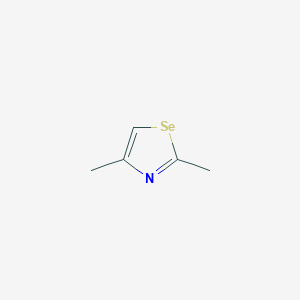
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12325436.png)
